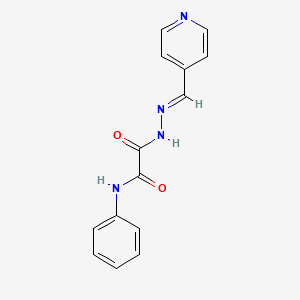![molecular formula C13H15N3OS B12024028 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring, a thiophene ring, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate under reflux conditions to form 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 3-methyl-2-thiophenecarboxaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the hydrazide functional group, converting it to the corresponding amine. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide nitrogen. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Conversion to the corresponding amine derivatives.
Substitution: Introduction of various alkyl or acyl groups at the hydrazide nitrogen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may possess antimicrobial, anti-inflammatory, and anticancer activities. Further research is needed to fully elucidate its therapeutic potential and mechanism of action.
Industry
In the industrial sector, 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is explored for its use in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide: Lacks the pyrrole ring, which may reduce its biological activity.
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-benzylidene]acetohydrazide: Contains a benzene ring instead of a thiophene ring, which can alter its chemical and biological properties.
Uniqueness
The presence of both pyrrole and thiophene rings in 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide imparts unique chemical reactivity and biological activity. This dual-ring structure allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15N3OS |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H15N3OS/c1-10-5-7-18-12(10)9-14-15-13(17)8-11-4-3-6-16(11)2/h3-7,9H,8H2,1-2H3,(H,15,17)/b14-9+ |
InChI-Schlüssel |
UNHWOROYQCSSHY-NTEUORMPSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CC2=CC=CN2C |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)CC2=CC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)

![N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)


![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)

